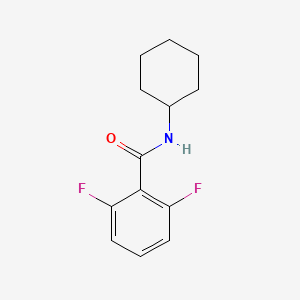
N-cyclohexyl-2,6-difluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2,6-difluorobenzamide is an organic compound with the molecular formula C13H15F2NO It is a derivative of benzamide, where the benzene ring is substituted with two fluorine atoms at the 2 and 6 positions, and the amide nitrogen is bonded to a cyclohexyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,6-difluorobenzoyl chloride+cyclohexylamine→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization includes controlling reaction temperature, pressure, and the use of solvents to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: N-cyclohexyl-2,6-difluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the amide bond.
Major Products:
Substitution Reactions: Depending on the nucleophile, various substituted products can be formed.
Hydrolysis: The major products are 2,6-difluorobenzoic acid and cyclohexylamine.
科学研究应用
N-cyclohexyl-2,6-difluorobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of bacterial cell division proteins, such as FtsZ, which is crucial for bacterial cytokinesis.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It is used in molecular docking studies to understand its interactions with various biomolecules.
作用机制
The mechanism of action of N-cyclohexyl-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of the bacterial cell division protein FtsZ, it binds to the allosteric site of the protein, disrupting its function and thereby inhibiting bacterial cell division . The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound.
相似化合物的比较
2,6-Difluorobenzamide: Lacks the cyclohexyl group, making it less hydrophobic and potentially less effective in certain applications.
N-cyclohexylbenzamide: Lacks the fluorine atoms, which may reduce its binding affinity to specific targets.
Uniqueness: N-cyclohexyl-2,6-difluorobenzamide is unique due to the presence of both the cyclohexyl group and the fluorine atoms, which together enhance its chemical stability, binding affinity, and specificity in various applications.
属性
IUPAC Name |
N-cyclohexyl-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVDIOFVZFVINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













